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molecular formula C6H11SH<br>C6H12S B074751 Cyclohexanethiol CAS No. 1569-69-3

Cyclohexanethiol

Cat. No. B074751
M. Wt: 116.23 g/mol
InChI Key: CMKBCTPCXZNQKX-UHFFFAOYSA-N
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Patent
US08476441B2

Procedure details

FIG. 4 demonstrates a room temperature enantioselective synthesis of (S)-pregabalin in the presence of catalytic quantities of epimeric quinidine thiourea C2. Thiolysis of 3-isobutylglutaric anhydride with cyclohexane thiol in methyltertbutylether (MTBE), at room temperature (rt) in the presence of catalytic quantities of C2 affords (S)-3-cyclohexylsulfanylcarbonylmethyl-5-methyl-hexanoic acid in quantitative yield and in 92% ee (the ee increased to 94% when the reaction was carried out at 0° C.). Aminolysis of resulting thioester intermediate at 40° C. over 1.6 h afforded (S)-3-Carbamoylmethyl-5-methyl-hexanoic acid in 88% yield. This primary amide intermediate was subjected to a Hofmann rearrangement to afford (S)-pregabalin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
quinidine thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][C@H:5]([CH2:10]N)[CH2:6][C:7]([OH:9])=[O:8])[CH3:3].[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]2[N:23]=[CH:22][CH:21]=[C:20]([C@H:24]([OH:35])[C@@H:25]3[N:30]4[CH2:31][C@H:32]([CH:33]=[CH2:34])[CH:27]([CH2:28][CH2:29]4)[CH2:26]3)[C:18]=2[CH:19]=1.[NH2:36][C:37]([NH2:39])=[S:38].C[O:41][C:42](C)(C)C>>[CH2:4]([CH:5]1[CH2:10][C:12](=[O:13])[O:9][C:7](=[O:8])[CH2:6]1)[CH:2]([CH3:3])[CH3:1].[CH:14]1([SH:38])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1.[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]2[N:23]=[CH:22][CH:21]=[C:20]([C@H:24]([OH:35])[C@@H:25]3[N:30]4[CH2:31][C@H:32]([CH:33]=[CH2:34])[CH:27]([CH2:28][CH2:29]4)[CH2:26]3)[C:18]=2[CH:19]=1.[NH2:36][C:37]([NH2:39])=[S:38].[CH:18]1([S:38][C:42]([CH2:10][C@@H:5]([CH2:4][CH:2]([CH3:3])[CH3:1])[CH2:6][C:7]([OH:9])=[O:8])=[O:41])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:19]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[C@@H](CC(=O)O)CN
Name
quinidine thiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
demonstrates a room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1CC(=O)OC(C1)=O
Name
Type
product
Smiles
C1(CCCCC1)S
Name
Type
product
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.NC(=S)N
Name
Type
product
Smiles
C1(CCCCC1)SC(=O)C[C@H](CC(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08476441B2

Procedure details

FIG. 4 demonstrates a room temperature enantioselective synthesis of (S)-pregabalin in the presence of catalytic quantities of epimeric quinidine thiourea C2. Thiolysis of 3-isobutylglutaric anhydride with cyclohexane thiol in methyltertbutylether (MTBE), at room temperature (rt) in the presence of catalytic quantities of C2 affords (S)-3-cyclohexylsulfanylcarbonylmethyl-5-methyl-hexanoic acid in quantitative yield and in 92% ee (the ee increased to 94% when the reaction was carried out at 0° C.). Aminolysis of resulting thioester intermediate at 40° C. over 1.6 h afforded (S)-3-Carbamoylmethyl-5-methyl-hexanoic acid in 88% yield. This primary amide intermediate was subjected to a Hofmann rearrangement to afford (S)-pregabalin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
quinidine thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][C@H:5]([CH2:10]N)[CH2:6][C:7]([OH:9])=[O:8])[CH3:3].[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]2[N:23]=[CH:22][CH:21]=[C:20]([C@H:24]([OH:35])[C@@H:25]3[N:30]4[CH2:31][C@H:32]([CH:33]=[CH2:34])[CH:27]([CH2:28][CH2:29]4)[CH2:26]3)[C:18]=2[CH:19]=1.[NH2:36][C:37]([NH2:39])=[S:38].C[O:41][C:42](C)(C)C>>[CH2:4]([CH:5]1[CH2:10][C:12](=[O:13])[O:9][C:7](=[O:8])[CH2:6]1)[CH:2]([CH3:3])[CH3:1].[CH:14]1([SH:38])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1.[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]2[N:23]=[CH:22][CH:21]=[C:20]([C@H:24]([OH:35])[C@@H:25]3[N:30]4[CH2:31][C@H:32]([CH:33]=[CH2:34])[CH:27]([CH2:28][CH2:29]4)[CH2:26]3)[C:18]=2[CH:19]=1.[NH2:36][C:37]([NH2:39])=[S:38].[CH:18]1([S:38][C:42]([CH2:10][C@@H:5]([CH2:4][CH:2]([CH3:3])[CH3:1])[CH2:6][C:7]([OH:9])=[O:8])=[O:41])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:19]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[C@@H](CC(=O)O)CN
Name
quinidine thiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
demonstrates a room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1CC(=O)OC(C1)=O
Name
Type
product
Smiles
C1(CCCCC1)S
Name
Type
product
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.NC(=S)N
Name
Type
product
Smiles
C1(CCCCC1)SC(=O)C[C@H](CC(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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